

# An In-depth Technical Guide to Cinanserin (CAS Number: 1166-34-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cinanserin, also known by its developmental code SQ 10,643, is a multifaceted pharmacological agent first identified in the 1960s.[1] Initially characterized as a potent and selective serotonin 5-HT2A receptor antagonist, it has garnered renewed interest for its secondary activity as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV.[2][3][4][5] This dual mechanism of action positions Cinanserin as a compound of interest for both neuroscience and antiviral research. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and experimental data related to Cinanserin, intended for researchers and professionals in drug development.

# **Chemical and Physical Properties**

**Cinanserin** is chemically described as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide.[6] It is an aryl sulfide and a member of the cinnamamides.[6] The compound's structure features a tertiary amino group, making it a conjugate base that can form salts, such as **Cinanserin** hydrochloride.[6]



| Property          | Value                                                                       | Source(s) |
|-------------------|-----------------------------------------------------------------------------|-----------|
| CAS Number        | 1166-34-3                                                                   | [7]       |
| Molecular Formula | C20H24N2OS                                                                  | [6]       |
| Molecular Weight  | 340.49 g/mol                                                                | [2]       |
| IUPAC Name        | (2E)-N-(2-{[3-<br>(dimethylamino)propyl]thio}phe<br>nyl)-3-phenylacrylamide | [2]       |
| Appearance        | White to Off-White Solid                                                    | -         |
| Melting Point     | 82-83 °C                                                                    | -         |
| Solubility        | Soluble in chloroform and methanol (slightly)                               | -         |

### **Mechanism of Action**

**Cinanserin** exhibits a dual mechanism of action, targeting both the serotonergic system and viral proteases.

## Serotonin 5-HT2A Receptor Antagonism

**Cinanserin** is a potent antagonist of the 5-HT2A and 5-HT2C receptors, with a significantly higher affinity for the 5-HT2A subtype (approximately 50-fold greater) and very low affinity for 5-HT1 receptors.[2] As a 5-HT2A receptor antagonist, **Cinanserin** blocks the binding of serotonin to this receptor, thereby inhibiting its downstream signaling cascades. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[8] Antagonism of this receptor is a key mechanism for many antipsychotic and antidepressant medications.[8]

Blockade of the 5-HT2A receptor by **Cinanserin** is expected to modulate intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are downstream of Gq/11 activation.[9][10][11]





Click to download full resolution via product page

**Cinanserin**'s antagonism of the 5-HT2A receptor Gq signaling pathway.

## Inhibition of SARS-CoV 3C-like Protease (3CLpro)

**Cinanserin** has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This viral enzyme is essential for the replication of coronaviruses, as it cleaves the viral polyproteins into functional proteins.[2] By binding to the active site of 3CLpro, **Cinanserin** interrupts this process, thereby suppressing viral replication.[2]

# **Quantitative Biological Data**

The following tables summarize the key quantitative data for **Cinanserin**'s biological activities.



| Target          | Assay Type                  | Value   | Compound   | Source(s) |
|-----------------|-----------------------------|---------|------------|-----------|
| 5-HT2A Receptor | Radioligand<br>Binding (Ki) | 41 nM   | Cinanserin |           |
| 5-HT1 Receptor  | Radioligand<br>Binding (Ki) | 3500 nM | Cinanserin |           |

| Target              | Assay Type | IC50    | Compound       | Source(s) |
|---------------------|------------|---------|----------------|-----------|
| SARS-CoV<br>3CLpro  | FRET Assay | 5 μΜ    | Cinanserin     | [3][4]    |
| SARS-CoV<br>3CLpro  | FRET Assay | 5.05 μΜ | Cinanserin HCl | [3]       |
| HCoV-229E<br>3CLpro | FRET Assay | 4.68 μΜ | Cinanserin     | [3]       |
| HCoV-229E<br>3CLpro | FRET Assay | 5.68 μΜ | Cinanserin HCI | [3]       |

| Virus     | Assay Type                       | IC50                 | Compound       | Source(s) |
|-----------|----------------------------------|----------------------|----------------|-----------|
| SARS-CoV  | Antiviral Assay<br>(Vero cells)  | 31 μM (11<br>μg/mL)  | Cinanserin     | [5]       |
| SARS-CoV  | Antiviral Assay<br>(Vero cells)  | 34 μM (13<br>μg/mL)  | Cinanserin HCl | [5]       |
| HCoV-229E | Antiviral Assay<br>(MRC-5 cells) | 19 μM (7.2<br>μg/mL) | Cinanserin HCI | [5]       |



| Cell Line   | Assay Type            | CC50                                       | Compound                       | Source(s) |
|-------------|-----------------------|--------------------------------------------|--------------------------------|-----------|
| Vero Cells  | Cytotoxicity<br>Assay | >200 μM                                    | Cinanserin                     | -         |
| MRC-5 Cells | Cytotoxicity<br>Assay | No measurable<br>toxicity in test<br>range | Cinanserin &<br>Cinanserin HCI | [3]       |

# Experimental Protocols SARS-CoV 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of **Cinanserin** against SARS-CoV 3CLpro.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

#### Materials:

- Recombinant SARS-CoV 3CLpro
- FRET peptide substrate (e.g., Dabcyl-KTSAVLQ\SGFRKME-Edans)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)
- Cinanserin (and/or its hydrochloride salt)
- 96- or 384-well black plates
- Fluorescence plate reader

#### Procedure:

• Prepare a stock solution of **Cinanserin** in a suitable solvent (e.g., DMSO).

## Foundational & Exploratory





- Perform serial dilutions of the Cinanserin stock solution to obtain a range of test concentrations.
- In the wells of the microplate, add the assay buffer.
- Add the Cinanserin dilutions to the respective wells. Include a positive control (no inhibitor)
  and a negative control (no enzyme).
- Add the recombinant SARS-CoV 3CLpro to all wells except the negative control.
- Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the FRET peptide substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm) over time.
- Calculate the rate of reaction for each concentration of Cinanserin.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Workflow for the FRET-based 3CLpro inhibition assay.



## Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to characterize the binding of **Cinanserin** to SARS-CoV 3CLpro.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for real-time, label-free analysis of binding kinetics and affinity.

#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Immobilization reagents (e.g., EDC, NHS)
- Recombinant SARS-CoV 3CLpro (ligand)
- Cinanserin (analyte)
- Running buffer (e.g., HBS-EP)

#### Procedure:

- Immobilize the recombinant SARS-CoV 3CLpro onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of **Cinanserin** in the running buffer.
- Inject the different concentrations of Cinanserin over the sensor surface at a constant flow rate.
- Monitor the association of Cinanserin to the immobilized 3CLpro in real-time.
- After the association phase, inject running buffer to monitor the dissociation of the complex.
- Regenerate the sensor surface between cycles if necessary.



 Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

# Pharmacokinetics and Toxicology Pharmacokinetics

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for **Cinanserin** is not readily available in the public domain. However, data from related 5-HT2A antagonists, such as Ketanserin, can provide some insights. Ketanserin is rapidly and almost completely absorbed after oral administration, undergoes significant first-pass metabolism in the liver, and has a bioavailability of around 50%. It is extensively distributed to tissues and is highly protein-bound. The terminal half-life of Ketanserin is approximately 14.3 hours. Further studies are required to determine the specific pharmacokinetic profile of **Cinanserin**.

## **Toxicology**

Detailed toxicology studies on **Cinanserin** are limited. In vitro studies have shown that **Cinanserin** has low cytotoxicity in Vero and MRC-5 cell lines, with a CC50 value greater than 200 µM in Vero cells.[3] GHS classification indicates that it is harmful if swallowed (Acute toxicity, Oral, Category 4).[6] Comprehensive preclinical safety and toxicology studies would be necessary to fully characterize its safety profile for any potential therapeutic development.

## **Clinical Studies**

**Cinanserin** underwent preliminary clinical evaluation in humans in the 1960s.[1][3][4] One study evaluated its use in chronic schizophrenic patients.[12] However, detailed results and data from these early clinical trials are not widely available. To date, there are no recent or ongoing clinical trials registered for **Cinanserin** for any indication.

## **Synthesis**

A detailed, step-by-step experimental protocol for the synthesis of **Cinanserin** hydrochloride is not readily available in published literature, with some references pointing to supplementary materials.[1] The synthesis of related acrylamide compounds often involves the amidation of a substituted aniline with an appropriate acyl chloride or carboxylic acid. The synthesis of



**Cinanserin** would likely involve the reaction of 2-{[3-(dimethylamino)propyl]thio}aniline with cinnamoyl chloride or a related activated cinnamic acid derivative.

### Conclusion

**Cinanserin** is a compound with a well-established role as a 5-HT2A receptor antagonist and a more recently discovered activity as a SARS-CoV 3CLpro inhibitor. Its dual mechanism of action makes it a valuable tool for research in both neuroscience and virology. While in vitro efficacy data is available, a significant lack of public information regarding its pharmacokinetics, comprehensive toxicology, and detailed clinical history presents a challenge for its immediate translation. Further preclinical and, potentially, clinical investigation would be required to fully elucidate the therapeutic potential of this historic compound in modern medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 5-HT2A serotonin receptor agonist DOI alleviates cytotoxicity in neuroblastoma cells: role
  of the ERK pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinanserin Wikipedia [en.wikipedia.org]
- 3. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinanserin | C20H24N2OS | CID 5475158 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 5-HT2A receptor Wikipedia [en.wikipedia.org]



- 9. Activation of Akt through 5-HT2A receptor ameliorates serotonin-induced degradation of insulin receptor substrate-1 in adipocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinanserin (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cinanserin (CAS Number: 1166-34-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424166#cinanserin-cas-number-1166-34-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com